3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloro and fluoro substitution on the benzene ring, a propanoyl group attached to a tetrahydroquinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Nitration and Halogenation: The initial step involves the nitration of a suitable benzene derivative, followed by halogenation to introduce the chloro and fluoro substituents.
Formation of Tetrahydroquinoline: The next step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system.
Propanoylation: The propanoyl group is introduced through an acylation reaction, typically using propanoyl chloride in the presence of a Lewis acid catalyst.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of quinoline derivatives.
Scientific Research Applications
3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Processes: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoronitrobenzene: Shares the chloro and fluoro substituents but lacks the tetrahydroquinoline and sulfonamide groups.
3-chloro-4-fluoroaniline: Contains the chloro and fluoro substituents with an amine group instead of the sulfonamide.
N-(4-chloro-3-fluorophenyl)acetamide: Similar in having a chloro and fluoro substitution but with an acetamide group.
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide lies in its combination of structural features, which confer distinct chemical reactivity and potential for diverse applications. The presence of the tetrahydroquinoline ring and the sulfonamide group distinguishes it from other similar compounds, providing unique opportunities for its use in various scientific and industrial fields.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-2-18(23)22-9-3-4-12-10-13(5-8-17(12)22)21-26(24,25)14-6-7-16(20)15(19)11-14/h5-8,10-11,21H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAKRKSQXUSGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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